molecular formula C6H11ClO4 B8089473 2-(2-(2-Chloroethoxy)ethoxy)acetic acid

2-(2-(2-Chloroethoxy)ethoxy)acetic acid

Cat. No. B8089473
M. Wt: 182.60 g/mol
InChI Key: WNFWETCQRCCYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2-Chloroethoxy)ethoxy)acetic acid is a useful research compound. Its molecular formula is C6H11ClO4 and its molecular weight is 182.60 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis: It can be synthesized by oxidizing 2-(2-chloroethoxy) ethanol with various oxidants like nitric acid, Jones reagent, hydrogen peroxide, and sodium hypochlorite. The preferred oxidant is nitric acid, offering a simple process with lower cost and higher yield, suitable for industrial application (Xiang, 2008).

  • Pharmaceutical and Biochemical Applications: It has been used in the synthesis of thiol-reactive heterobifunctional reagents, crucial in the coupling of peptides to liposomes, which has implications in immunization and synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).

  • Characterization and Derivative Studies: It has been involved in studies for preparing certain acetates and understanding their properties through processes like base catalyzed hydrolysis and acid catalyzed hydrolysis, with characterization using methods like IR, 1HNMR, and elemental analysis (Guo, 2001).

  • Use as a Chiral Auxiliary Compound: Research indicates its potential as a chiral phosphonic auxiliary, useful in differentiating diastereomeric alcohols and amines (Majewska, 2019).

  • Metabolic and Toxicological Studies: It has been identified in urine samples, suggesting its formation endogenously from exogenous precursors, which is important in understanding its metabolism and potential toxicity (Kamerling et al., 1977).

  • Inhibition Efficiencies in Corrosion Studies: Its derivatives have been studied for their role as corrosion inhibitors for metals in acidic media, contributing to the understanding of the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

  • Polymer and Composite Material Research: It is involved in the synthesis of dendritic polymers and its modification enhances compatibility and dispersion in polymer matrices, with applications in high-energy storage (Zhang & Ruckenstein, 1997; Shen et al., 2016).

  • Safety Evaluation in Food Contact Materials: Its safety has been evaluated when used in food contact materials, particularly in the polymerization of fluoropolymers (Andon et al., 2011).

  • Biomonitoring and Health Implications: It serves as a biomarker for exposure to certain industrial solvents and has implications in occupational health and safety (B'hymer et al., 2003).

properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFWETCQRCCYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chromium trioxide (25 g, 164 mmol) was dissolved into 300 mL of 1.5 M H2SO4 and the solution was cooled to 0° C. Compound 2-[2-(2-chloroethoxy)ethoxy]ethanol (8.3 g, 49 mmol) in 150 mL acetone was added into the Jones reagent dropwise and the reaction mixture was stirred at room temperature for 6 h. The acetone was removed by evaporation under vacuum and the aqueous phase was extracted with DCM (3×100 mL). After the combined organic phase was dried over MgSO4, the 2-[2-(2-chloroethoxy)ethoxy]acetic acid (6.3 g, 70% yield) was obtained by removed the solvent by rotary evaporation. IR: (cm−1) 1734 (C═O). 1H NMR (CDCl3, 300 MHz): δ 10.49 (b, 1H), 4.23 (s, 2H), 3.80 (t, J=5.8 Hz, 4H), 3.74 (t, J=5.7 Hz, 2H), 3.66 (t, J=5.8 Hz, 2H). 13C NMR (CDCl3, 75 MHz): δ 174.4, 71.4, 71.1, 70.4, 68.5, 42.6.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.